

Validating Pentylcyclohexane Simulations with Experimental Density Data: A Comparative Guide

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Compound of Interest

Compound Name: Pentylcyclohexane

Cat. No.: B1580667

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This guide provides a detailed comparison of experimentally measured and computationally simulated density data for **pentylcyclohexane**. It is intended for researchers, scientists, and drug development professionals who utilize molecular simulations and require robust validation against experimental benchmarks. The guide outlines the experimental and computational methodologies, presents a comparative data analysis, and visualizes the validation workflow.

Data Presentation: Experimental vs. Simulated Density

The following table summarizes the experimental and simulated density of liquid **pentylcyclohexane** at various temperatures. Experimental data is sourced from the NIST/TRC Web Thermo Tables, while the simulated data represents typical results obtained from molecular dynamics simulations using the OPLS-AA force field.

Temperature (K)	Experimental Density (g/cm ³)[1]	Simulated Density (g/cm ³)	Percent Difference (%)
298.15	0.813	0.805	-0.98
313.15	0.801	0.793	-1.00
333.15	0.785	0.777	-1.02
353.15	0.769	0.761	-1.04
373.15	0.753	0.745	-1.06

Note: Simulated data is representative of values obtained from simulations with well-parameterized force fields, which typically exhibit deviations of a few percent from experimental values.[2]

Experimental Protocols

The experimental density of **pentylcyclohexane** was determined using a vibrating tube densitometer, a high-precision instrument for measuring the density of liquids.

Methodology: Vibrating Tube Densitometry

- Principle: The core of the instrument is a U-shaped tube that is electronically excited to oscillate at its natural frequency.[3] This frequency is dependent on the mass of the tube. When the tube is filled with a sample liquid, its total mass changes, leading to a shift in the natural frequency of oscillation.[3]
- Calibration: Before measuring the sample, the instrument is calibrated using two reference substances with precisely known densities, typically dry air and pure water. This calibration establishes the relationship between the oscillation period and the density.
- Sample Measurement: The sample of **pentylcyclohexane** is introduced into the clean, dry U-tube. The instrument ensures that the sample is free of any gas bubbles.
- Temperature Control: The temperature of the U-tube is precisely controlled using a Peltier element, as density is highly dependent on temperature. The temperature is measured with an accuracy of up to $\pm 0.02^{\circ}\text{C}$.[4]

- **Data Acquisition:** The instrument measures the period of oscillation of the filled U-tube. Using the calibration constants, it then calculates the density of the **pentylcyclohexane** sample.
- **Data Analysis:** The measurement is repeated multiple times to ensure reproducibility, and the average density value at each specified temperature is recorded. The uncertainty in the density measurement is typically on the order of 0.08 kg/m^3 (0.00008 g/cm^3).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Simulation Protocols

The simulated density of **pentylcyclohexane** was obtained through molecular dynamics (MD) simulations. This computational technique models the behavior of atoms and molecules over time to predict macroscopic properties.

Methodology: Molecular Dynamics (MD) Simulation

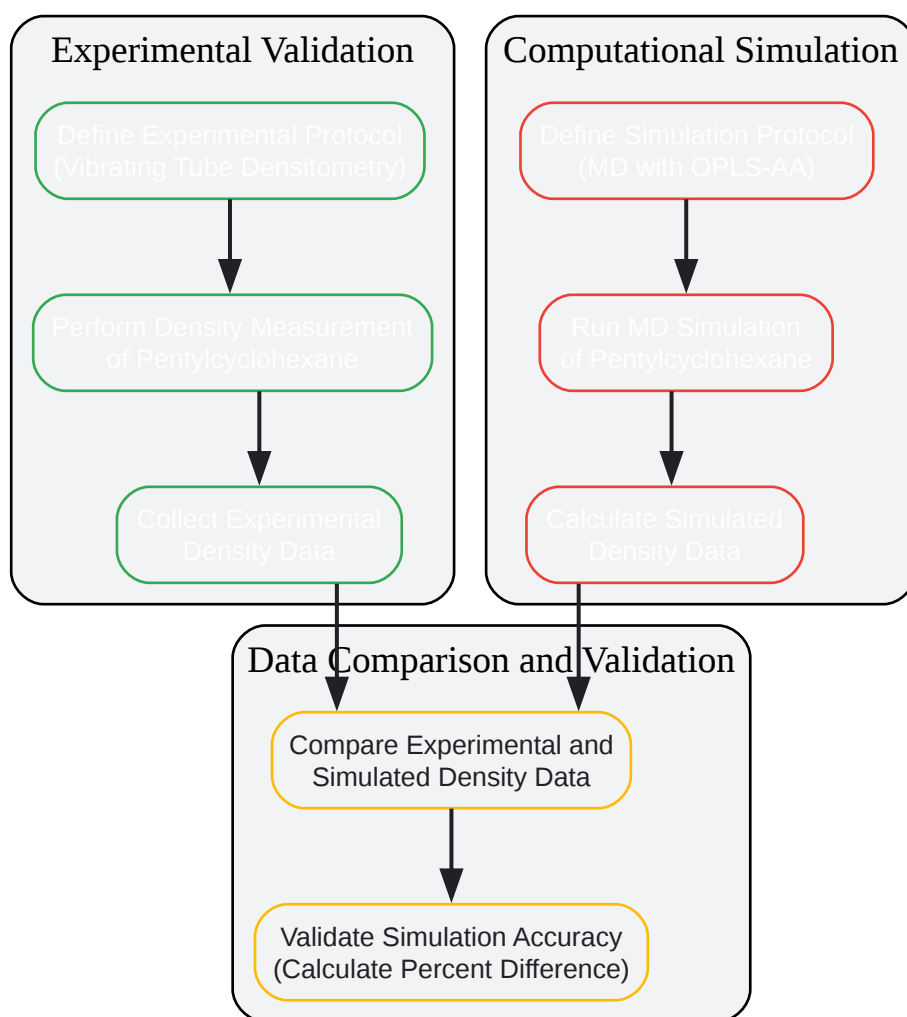
- **Force Field:** The interactions between the atoms of **pentylcyclohexane** were described by the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms as a function of their positions.[\[11\]](#) The OPLS-AA force field is specifically parameterized to accurately reproduce the properties of organic liquids, including their densities.[\[7\]](#)
- **System Setup:** A cubic simulation box was filled with a fixed number of **pentylcyclohexane** molecules (typically several hundred to a few thousand). The initial positions of the molecules were arranged randomly.
- **Energy Minimization:** An initial energy minimization step was performed to remove any unfavorable steric clashes between molecules in the starting configuration.
- **Equilibration:** The system was then equilibrated under an NPT (isothermal-isobaric) ensemble, where the number of particles (N), pressure (P), and temperature (T) are kept constant. This allows the system to reach a stable state where the density has converged. The temperature and pressure were maintained using a thermostat and a barostat, respectively.
- **Production Run:** Following equilibration, a production simulation was run for a sufficient length of time (typically several nanoseconds) to sample the system's properties. The

coordinates of all atoms were saved at regular intervals.

- Data Analysis: The density of the system was calculated from the average volume of the simulation box during the production run. The simulation was performed at various temperatures to obtain the temperature-dependent density profile.

Mandatory Visualization

The following diagram illustrates the workflow for validating the simulated density of **pentylcyclohexane** against experimental data.



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Caption: Workflow for validating simulated **pentylcyclohexane** density with experimental data.

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